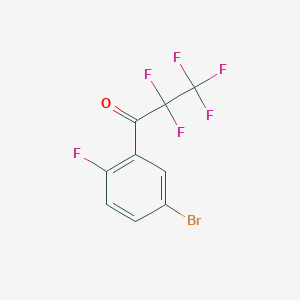
1-(5-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is an organic compound that features both bromine and fluorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 5-bromo-2-fluorobenzene with pentafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and advanced purification techniques to ensure consistent quality and yield. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol or oxidized to a carboxylic acid under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce alcohols or carboxylic acids.
Applications De Recherche Scientifique
1-(5-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used to study the effects of halogenated compounds on biological systems, providing insights into their mechanisms of action and potential therapeutic applications.
Mécanisme D'action
The mechanism by which 1-(5-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool for drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethanone
- 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
Uniqueness
1-(5-Bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of multiple fluorine atoms, which can significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics.
Propriétés
Formule moléculaire |
C9H3BrF6O |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
1-(5-bromo-2-fluorophenyl)-2,2,3,3,3-pentafluoropropan-1-one |
InChI |
InChI=1S/C9H3BrF6O/c10-4-1-2-6(11)5(3-4)7(17)8(12,13)9(14,15)16/h1-3H |
Clé InChI |
ODTQTWLFVJCCPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)C(=O)C(C(F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-chlorothiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14894445.png)
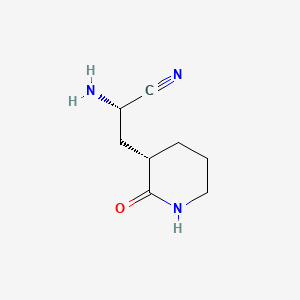
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
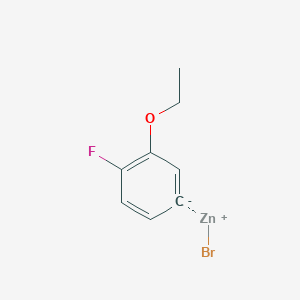
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
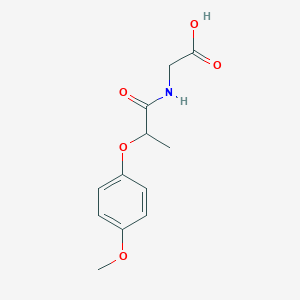
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
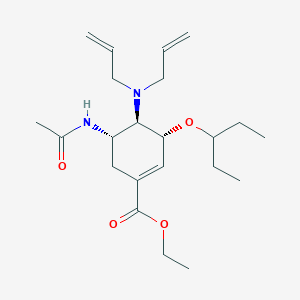
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

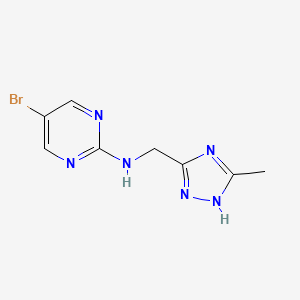

![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
